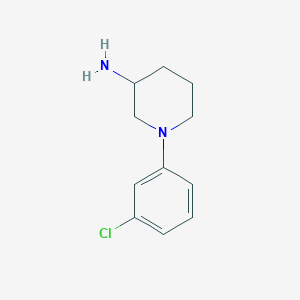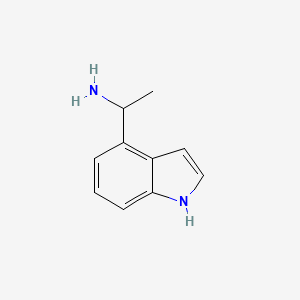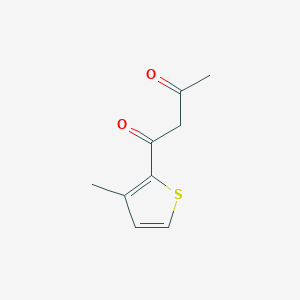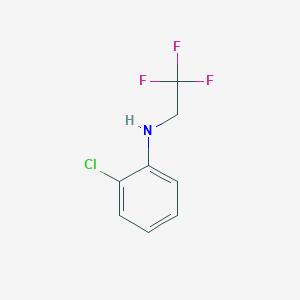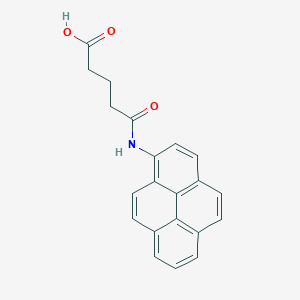
5-Oxo-5-(pyren-1-ylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-(pyren-1-ylamino)pentanoic acid: is a polycyclic aromatic hydrocarbon derivative. It is characterized by the presence of a pyrene moiety attached to a pentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(pyren-1-ylamino)pentanoic acid typically involves the reaction of pyrene-1-amine with glutaric anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Oxo-5-(pyren-1-ylamino)pentanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrene derivatives.
Scientific Research Applications
Chemistry: 5-Oxo-5-(pyren-1-ylamino)pentanoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of polycyclic aromatic hydrocarbons and their derivatives .
Biology: In biological research, this compound is used to study the interactions of polycyclic aromatic hydrocarbons with biological macromolecules such as DNA and proteins. It helps in understanding the binding mechanisms and potential mutagenic effects of these compounds .
Medicine: While not directly used as a drug, this compound serves as a model compound in the development of new pharmaceuticals. Its interactions with biological targets provide insights into the design of new therapeutic agents .
Industry: In industrial applications, this compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Oxo-5-(pyren-1-ylamino)pentanoic acid involves its interaction with various molecular targets. The pyrene moiety allows the compound to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and other genetic alterations. Additionally, the compound can interact with proteins, affecting their structure and function .
Comparison with Similar Compounds
- 5-Oxo-5-(prop-2-ynylamino)pentanoic acid
- 5-Oxo-5-(4-(2-pyrimidinyl)-1-piperazinyl)pentanoic acid
- 5-Oxo-5-(piperidin-1-yl)pentanoic acid
Comparison: Compared to these similar compounds, 5-Oxo-5-(pyren-1-ylamino)pentanoic acid is unique due to the presence of the pyrene moiety. This structural feature imparts distinct electronic and steric properties, making it particularly useful in studies involving polycyclic aromatic hydrocarbons. The pyrene group also enhances the compound’s ability to interact with biological macromolecules, making it a valuable tool in both chemical and biological research .
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-oxo-5-(pyren-1-ylamino)pentanoic acid |
InChI |
InChI=1S/C21H17NO3/c23-18(5-2-6-19(24)25)22-17-12-10-15-8-7-13-3-1-4-14-9-11-16(17)21(15)20(13)14/h1,3-4,7-12H,2,5-6H2,(H,22,23)(H,24,25) |
InChI Key |
WUBIMTUEEHLNGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
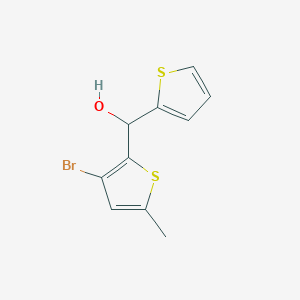
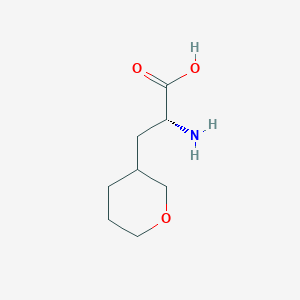

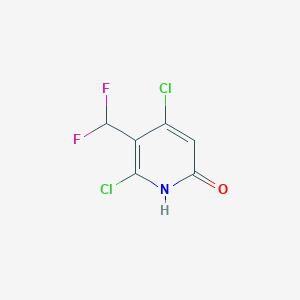
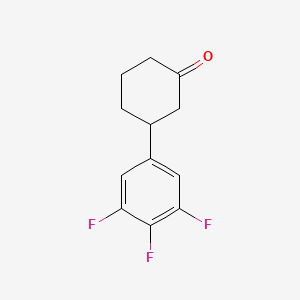
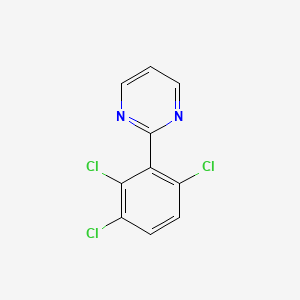
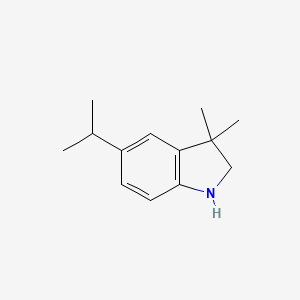
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)

